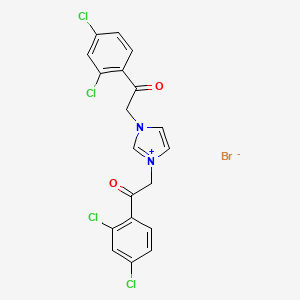
C19H13BrCl4N2O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a full inverse agonist at the CXCR3 N3.35A receptor . It is primarily used in scientific research for its unique properties and interactions with specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide involves the reaction of 3,4-dichlorophenylacetic acid with imidazole in the presence of a brominating agent . The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is generally carried out through a multi-step synthesis process. The key steps include:
Bromination: Introduction of bromine atoms into the molecular structure.
Condensation: Formation of the imidazolium ring through condensation reactions.
Purification: Crystallization and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolium derivatives.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Halogen exchange reactions often use sodium iodide or potassium fluoride .
Major Products Formed
The major products formed from these reactions include various halogenated derivatives , oxidized imidazolium compounds , and reduced imidazolium derivatives .
Scientific Research Applications
1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its interactions with biological receptors, particularly the CXCR3 N3.35A receptor.
Medicine: Investigated for potential therapeutic applications due to its unique receptor interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by acting as a full inverse agonist at the CXCR3 N3.35A receptor . This interaction involves binding to the receptor and inducing a conformational change that inhibits its activity. The molecular targets and pathways involved include the chemokine signaling pathway , which plays a crucial role in immune response and inflammation .
Comparison with Similar Compounds
1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide: is unique due to its specific interaction with the CXCR3 N3.35A receptor. Similar compounds include:
- 1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium chloride
- 1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium iodide
- 1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium fluoride .
These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C19H13BrCl4N2O2 |
|---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[3-[2-(2,4-dichlorophenyl)-2-oxoethyl]imidazol-3-ium-1-yl]ethanone;bromide |
InChI |
InChI=1S/C19H13Cl4N2O2.BrH/c20-12-1-3-14(16(22)7-12)18(26)9-24-5-6-25(11-24)10-19(27)15-4-2-13(21)8-17(15)23;/h1-8,11H,9-10H2;1H/q+1;/p-1 |
InChI Key |
JWOAOMHFDOLKMY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=C[N+](=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















